molecular formula C7H8ClFN2 B13558527 2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine

2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine

Cat. No.: B13558527
M. Wt: 174.60 g/mol
InChI Key: JOUSGHUJOOBYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at position 2 and a fluoropropyl group at position 5 of the pyrimidine ring. It is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the fluoropropyl group. One common method involves the reaction of 2-chloropyrimidine with 2-fluoropropane in the presence of a base such as potassium carbonate (K₂CO₃) under reflux conditions. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis. Additionally, purification techniques like distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The fluoropropyl group can undergo oxidation to form corresponding alcohols or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K₂CO₃), and organic solvents such as DMF or CH₃CN.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of fluorinated alcohols or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and enzyme inhibitors.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of antiviral, antibacterial, and anticancer agents.

    Industry: Utilized in the production of agrochemicals, such as herbicides and fungicides, and in material sciences for the development of advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the chlorine and fluoropropyl groups enhances its binding affinity and specificity towards certain enzymes. Additionally, its ability to undergo nucleophilic substitution allows it to form covalent bonds with target molecules, leading to the inhibition of biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyrimidine: Similar structure but lacks the fluoropropyl group.

    2,4-Dichloro-5-fluoropyrimidine: Contains an additional chlorine atom at position 4.

    2-Chloro-5-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group instead of a fluoropropyl group.

Uniqueness

2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine is unique due to the presence of the fluoropropyl group, which imparts distinct chemical and biological properties. This group enhances its lipophilicity, making it more suitable for applications in medicinal chemistry and agrochemicals. Additionally, the combination of chlorine and fluorine atoms in the structure provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

2-chloro-5-(2-fluoropropan-2-yl)pyrimidine

InChI

InChI=1S/C7H8ClFN2/c1-7(2,9)5-3-10-6(8)11-4-5/h3-4H,1-2H3

InChI Key

JOUSGHUJOOBYBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=C(N=C1)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.